molecular formula C40H64O13 B234904 Cimiside B

Cimiside B

Cat. No.: B234904
M. Wt: 752.9 g/mol
InChI Key: FQXVWSGUAKXSLO-CKLOPMIDSA-N
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Mechanism of Action

Target of Action

Cimiside B is a glycoside alkaloid It is known to exhibit anti-inflammatory activity , suggesting that it may interact with targets involved in the inflammatory response.

Mode of Action

Given its anti-inflammatory activity , it can be inferred that this compound may interact with its targets to modulate the inflammatory response

Biochemical Pathways

Its anti-inflammatory activity suggests that it may influence pathways related to inflammation

Result of Action

This compound exhibits anti-inflammatory activity . This suggests that the compound may modulate the inflammatory response at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Cimiside B plays a significant role in biochemical reactions due to its anti-inflammatory activity

Cellular Effects

Given its anti-inflammatory activity , it may influence cell function by modulating inflammatory pathways. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and potentially through enzyme inhibition or activation

Preparation Methods

Synthetic Routes and Reaction Conditions

Cimiside B is primarily isolated from natural sources, specifically from the rhizome of Cimicifuga dahurica . The extraction process involves the use of solvents such as methanol or ethanol to extract the glycosides from the plant material. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through extraction from natural sources, and the process is typically carried out in research laboratories rather than on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Cimiside B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one functional group in the molecule with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .

Comparison with Similar Compounds

Cimiside B is part of a group of compounds known as triterpene glycosides. Similar compounds include:

Uniqueness

This compound is unique due to its specific molecular structure and the presence of certain functional groups that contribute to its biological activity. Its anti-inflammatory properties and potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

(2S,3R,4S,5R)-2-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxan-4-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H64O13/c1-18-14-21-30(35(4,5)47)53-40(52-21)29(18)36(6)12-13-39-17-38(39)11-10-24(34(2,3)22(38)8-9-23(39)37(36,7)33(40)46)50-32-27(45)28(20(42)16-49-32)51-31-26(44)25(43)19(41)15-48-31/h18-33,41-47H,8-17H2,1-7H3/t18-,19-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29-,30+,31+,32+,33-,36-,37-,38-,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXVWSGUAKXSLO-CKLOPMIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)OC9C(C(C(CO9)O)O)O)O)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H64O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cimiside B

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